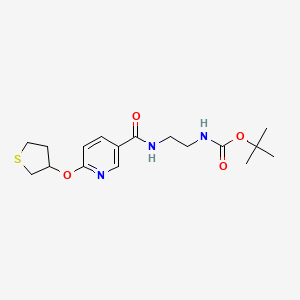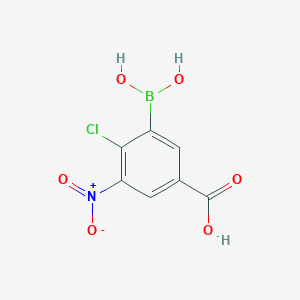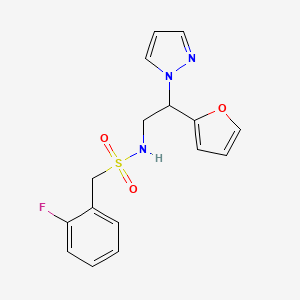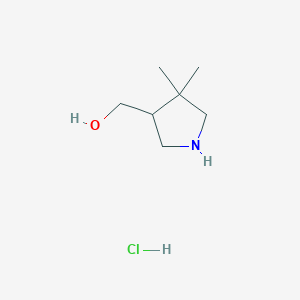
5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic compounds, featuring a 5-membered ring with two nitrogen atoms in adjacent positions. They are known for their diverse pharmacological activities and serve as a core structure for the development of various medicinal agents.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For compounds similar to 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, a typical synthetic route might involve a cyclization reaction of an appropriate β-diketone with hydrazine, followed by the introduction of the nitro group and methylation of the pyrazole ring. Novel pyrazole derivatives have been synthesized and characterized by methods such as NMR, mass spectra, and X-ray diffraction, confirming their structure and providing insights into their conformation and molecular interactions (Kumara et al., 2018).
Molecular Structure Analysis
X-ray crystallography has been pivotal in determining the molecular structure of pyrazole derivatives. These studies reveal the geometric configuration of the molecules, including bond lengths, angles, and the presence of hydrogen bonds which influence the compound's stability and reactivity. For instance, studies have detailed the hydrogen bonding and molecular geometry of related compounds, offering insights into their structural features (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including substitutions, additions, and cyclization, which modify their chemical properties for targeted applications. The presence of functional groups, such as the nitro group and carboxamide moiety, influences their reactivity towards nucleophiles and electrophiles. These reactions are essential for the functionalization of the pyrazole ring and the introduction of additional pharmacophore elements.
Physical Properties Analysis
The physical properties of 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, like solubility, melting point, and crystal structure, depend on its molecular structure. The arrangement of molecules in the crystal lattice and the presence of specific functional groups contribute to its physical characteristics, which can be analyzed through techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the compound's functional groups. For example, the electron-withdrawing nitro group affects the electron density of the pyrazole ring, potentially impacting its nucleophilic and electrophilic reactions. Detailed studies on similar compounds provide insights into their reactivity patterns, stability, and interaction with biological targets (Kumara et al., 2018).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Research has shown that derivatives of pyrazole carboxylic acid, which include compounds similar to 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, have been synthesized for further chemical studies. These derivatives undergo various reactions to form bis-carboxamide derivatives and β-hydroxy ester derivatives, demonstrating the compound's utility in synthetic organic chemistry (Kasımoğulları, Maden, & Mert, 2012).
Cytotoxicity and Anticancer Potential
- A study on analogues of pyrazole-1-carboxamide, similar to 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, revealed promising cytotoxic effects against breast cancer cell lines. This suggests potential research avenues in cancer therapy (Ahsan et al., 2018).
Antiviral Applications
- Compounds structurally related to 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide have been synthesized and shown to have significant inactivation effects against tobacco mosaic virus (TMV), indicating potential for antiviral research (Zhang et al., 2012).
Corrosion Inhibition
- Pyrazole derivatives, closely related to 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, have been identified as effective corrosion inhibitors for mild steel in industrial applications. This suggests that similar compounds could be used in corrosion prevention strategies (Dohare et al., 2017).
Antibacterial Properties
- Research into analogues of pyrazole-4-carboxamide, like 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, has shown effectiveness in antibacterial properties, potentially opening pathways for new antibiotic developments (Hassan et al., 2020).
Mécanisme D'action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities. They are used in the synthesis of various drugs due to their analgesic, anti-inflammatory, antipyretic, anti-convulsant, anti-cancer, anti-viral, anti-bacterial, and anti-fungal properties .
Carboxamides
(RCONR2) are organic compounds derived from carboxylic acids (R-COOH). A carboxamide has a carbonyl (C=O) linked to an amine (NR2). Carboxamides are present in many drugs and are used for a variety of therapeutic purposes, including analgesic and anti-inflammatory activities .
Orientations Futures
Pyrazoles have been gaining popularity due to their wide range of applications in various fields of science. They are frequently used as scaffolds in the synthesis of bioactive chemicals . Future research could focus on the development of novel strategies and wide applications of pyrazole scaffold .
Propriétés
IUPAC Name |
5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7-10(11(12)16)6-13-14(7)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENMCBGFXQLMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2486721.png)
![5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486725.png)
![4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2486726.png)



![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)
![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)


